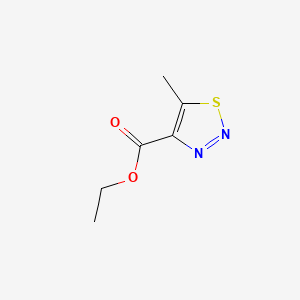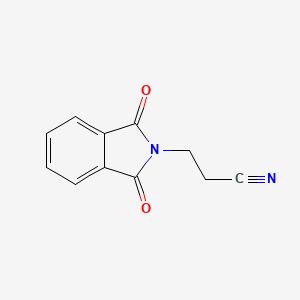
Acide 3-(5-phényl-2-furyl)propanoïque
Vue d'ensemble
Description
3-(5-Phenyl-2-furyl)propanoic acid is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . It is characterized by the presence of a phenyl group attached to a furan ring, which is further connected to a propanoic acid moiety. This compound is primarily used in research settings, particularly in the fields of proteomics and organic synthesis .
Applications De Recherche Scientifique
3-(5-Phenyl-2-furyl)propanoic acid has several applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-(5-Phenyl-2-furyl)propanoic acid involves the reaction of 3-(2-Furyl)propanoic acid with phenylboronic acid. The reaction is typically catalyzed by bis(benzonitrile)palladium(II) dichloride in the presence of potassium fluoride and 1,10-Phenanthroline, with oxygen as the oxidant. The reaction is carried out in 1,2-dichloroethane at 50°C, and molecular sieves are used to ensure regiospecificity .
Industrial Production Methods
While specific industrial production methods for 3-(5-Phenyl-2-furyl)propanoic acid are not widely documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The use of palladium-catalyzed cross-coupling reactions is a common approach in industrial organic synthesis due to its efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Phenyl-2-furyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.
Substitution: Halogenation reactions using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or alkylated furan derivatives.
Mécanisme D'action
The mechanism of action of 3-(5-Phenyl-2-furyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl and furan rings allow for π-π stacking interactions with aromatic amino acids in proteins, while the propanoic acid moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Furyl)propanoic acid: Similar structure but lacks the phenyl group.
3-(5-Phenyl-2-furyl)-2-propenoic acid: Contains a double bond in the propanoic acid moiety.
3-(5-(4-Chlorophenyl)-2-furyl)propanoic acid: Contains a chlorophenyl group instead of a phenyl group.
Uniqueness
3-(5-Phenyl-2-furyl)propanoic acid is unique due to the presence of both a phenyl group and a furan ring, which confer distinct electronic and steric properties. These features enhance its ability to participate in various chemical reactions and interact with biological targets, making it a versatile compound in research and industrial applications .
Propriétés
IUPAC Name |
3-(5-phenylfuran-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c14-13(15)9-7-11-6-8-12(16-11)10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBUDDSGMWGQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344026 | |
| Record name | 3-(5-Phenyl-2-furyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3465-61-0 | |
| Record name | 3-(5-Phenyl-2-furyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-phenylfuran-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate](/img/structure/B1297003.png)





![6-Hydrazinoimidazo[1,2-b]pyridazine](/img/structure/B1297013.png)







